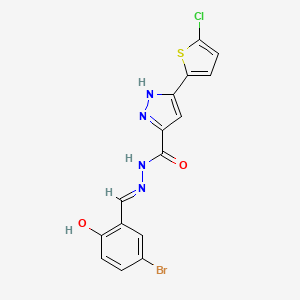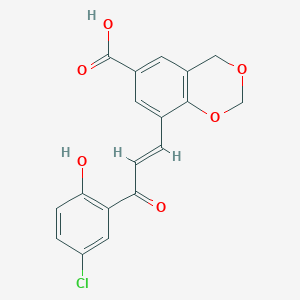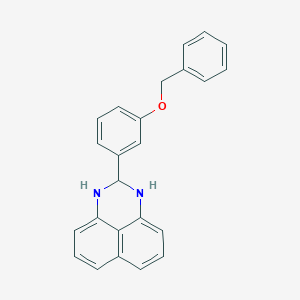![molecular formula C15H15Cl3N2OS B11988356 N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11988356.png)
N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE typically involves the following steps:
Formation of Thiophene-2-Carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents like potassium permanganate or chromium trioxide.
Amidation Reaction: The carboxylic acid group is then converted to an amide group by reacting with an amine, in this case, 2,2,2-tri-chloro-1-(2,5-dimethyl-phenylamino)-ethane, under suitable conditions such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium dichromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (Dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thiophene derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, thiophene derivatives are explored for their potential therapeutic applications. They can act as inhibitors or modulators of specific biological pathways, making them candidates for drug development.
Industry
In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE would depend on its specific interactions with molecular targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-Carboxylic Acid: A simpler derivative with similar aromatic properties.
2,5-Dimethylthiophene: Another thiophene derivative with methyl groups at the 2 and 5 positions.
Thiophene-2-Carboxamide: A related compound with an amide group at the 2 position.
Uniqueness
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE is unique due to the presence of the tri-chloro and dimethyl-phenylamino groups, which can impart distinct chemical and biological properties compared to simpler thiophene derivatives.
Properties
Molecular Formula |
C15H15Cl3N2OS |
|---|---|
Molecular Weight |
377.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15Cl3N2OS/c1-9-5-6-10(2)11(8-9)19-14(15(16,17)18)20-13(21)12-4-3-7-22-12/h3-8,14,19H,1-2H3,(H,20,21) |
InChI Key |
OQIPURBFPIQVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988280.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988283.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11988292.png)
![N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988294.png)
![Benzoic acid, 2-[(2-furanylmethylene)amino]-](/img/structure/B11988299.png)
![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]propanamide](/img/structure/B11988303.png)
![N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide](/img/structure/B11988319.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988326.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}icosanoic acid](/img/structure/B11988327.png)


![4-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11988349.png)
